molecular formula C15H16N2O4S B2593328 N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide CAS No. 343935-62-6

N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2593328
CAS No.: 343935-62-6
M. Wt: 320.36
InChI Key: QNUMCSUIAGXGGL-UHFFFAOYSA-N
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Description

N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide is a high-purity sulfonamide derivative supplied for scientific research and development. This compound, with the CAS registry number [343935-62-6] , has a molecular formula of C 15 H 16 N 2 O 4 S and a molecular weight of 320.36 g/mol . The structure of this acetamide features a sulfamoyl bridge with a methyl substitution, connecting a hydroxyphenyl ring and a phenyl ring with an acetamide group. Key physicochemical properties include a topological polar surface area of approximately 95.1 Ų , which is a relevant parameter for predicting cell membrane permeability in pharmacological research. The compound is identified by several databases and identifiers, including PubChem ID 2998367, CHEBI:112160, and the InChIKey QNUMCSUIAGXGGL-UHFFFAOYSA-N . Sulfonamides are a significant class of compounds known for their diverse pharmacological activities and are frequently investigated as inhibitors in various biochemical pathways . As such, this chemical serves as a valuable building block and intermediate in medicinal chemistry and drug discovery efforts. It is also used in the development of advanced materials and analytical methods . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or personal use. All information presented is for informational purposes only and is not intended to diagnose, treat, cure, or prevent any disease.

Properties

IUPAC Name

N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11(18)16-12-3-9-15(10-4-12)22(20,21)17(2)13-5-7-14(19)8-6-13/h3-10,19H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUMCSUIAGXGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide has been identified as a potential lead compound in the development of new pharmaceuticals. Its structural similarities to other sulfonamide derivatives suggest possible applications in treating various diseases, including:

  • Antimicrobial Agents : Sulfonamides are known for their antibacterial properties. This compound may exhibit similar effects, making it a candidate for antibiotic development.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways could position it as an anti-inflammatory agent.
  • Antiviral Applications : Research indicates that sulfonamide derivatives can inhibit viral replication, suggesting potential use against viral infections .

Preliminary studies have shown that this compound interacts with various biological targets. Key areas of investigation include:

  • Binding Affinity Studies : Interaction studies have demonstrated the compound's binding affinity with specific enzymes and receptors, critical for assessing its therapeutic efficacy.
  • Mechanism of Action : Understanding how this compound affects biological pathways is essential for optimizing its pharmacological profile. Research suggests that it may inhibit specific enzymes involved in disease processes .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, emphasizing yield optimization and efficiency. Common synthetic routes include:

  • Reflux Method : A mixture of starting materials is heated under reflux conditions to facilitate the formation of the desired product.
  • Solvent Evaporation Techniques : After synthesis, the product can be purified through solvent evaporation methods to isolate high-purity compounds.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and potential applications of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesKey Applications
N-{4-methylsulfamoyl}phenylacetamideContains a methylsulfamoyl groupAntimicrobial properties
N-(4-hydroxyphenyl)acetamideLacks sulfamoyl groupAnalgesic effects
N-{3-(trifluoromethyl)phenyl}acetamideContains trifluoromethyl groupUnique electronic properties

This table illustrates how variations in functional groups influence biological activity and potential applications.

Case Studies and Research Findings

Several studies have explored the applications of sulfonamide derivatives, including this compound:

  • Antimicrobial Activity : A study demonstrated that related sulfonamide compounds exhibited significant antibacterial activity against various pathogens, suggesting potential for this compound in similar applications .
  • Inhibition Studies : Research indicated that certain derivatives could inhibit specific enzymes involved in disease progression, paving the way for further exploration of this compound as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide are influenced by its substituents. Below is a comparison with structurally related sulfonamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Sulfamoyl Group Key Modifications Biological Activity References
This compound 4-Hydroxyphenyl, methyl Phenolic -OH, methyl group Potential antimicrobial, enzyme inhibition (e.g., 5-HT receptors)
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl Methoxy (-OCH₃) enhances lipophilicity IDO1 inhibition (HeLa IC₅₀: 5.88 mM)
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide 5-Methyl-1,3,4-thiadiazol-2-yl Thiadiazole ring introduces π-π stacking potential Antibacterial (impurity in sulfamethizole synthesis)
N-(4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide Tert-butyl Bulky tert-butyl group improves metabolic stability Carbonic anhydrase inhibition (antidiabetic/anticancer potential)
Acetylsulfanilamide None (unsubstituted sulfamoyl) Simplest sulfonamide structure Antimicrobial (historical use)

Key Observations

Substituent Effects on Bioactivity: The 4-hydroxyphenyl group in the target compound enables hydrogen bonding, which may enhance binding to polar targets (e.g., serotonin receptors) . Methoxybenzyl (in ) increases lipophilicity, favoring membrane penetration but reducing hydrogen-bonding capacity compared to phenolic -OH.

Steric and Metabolic Considerations :

  • The methyl group on the sulfamoyl nitrogen in the target compound balances steric hindrance and metabolic stability, avoiding excessive bulk (as seen with tert-butyl in ).
  • Unsubstituted sulfonamides (e.g., acetylsulfanilamide ) lack tailored substituents, resulting in broader but less specific activity.

Pharmacokinetic Profiles :

  • Compounds with polar groups (e.g., -OH) may exhibit higher aqueous solubility but poorer blood-brain barrier penetration.
  • Lipophilic groups (e.g., -OCH₃ in ) enhance tissue distribution but may increase off-target interactions.

Structure-Activity Relationships (SAR)

  • Hydrogen-Bonding Capacity: The phenolic -OH in the target compound likely enhances binding to targets like 5-HT receptors, whereas methoxy or methyl groups prioritize lipophilicity over polar interactions.
  • Steric Effects : Methyl and tert-butyl groups reduce enzymatic degradation but may hinder binding to sterically sensitive targets.
  • Heterocyclic Modifications : Thiadiazole or pyridinyl groups (e.g., in ) introduce planar aromatic systems, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the compound's biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a sulfamoyl group attached to a phenyl ring, with additional hydroxy and methyl substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group may inhibit key enzymes or receptors involved in inflammatory pathways, while the hydroxy group can facilitate binding to active sites on target proteins .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-α and IL-6. A notable study reported:

  • Dosage: 50 mg/kg body weight
  • Effect: Significant reduction in paw edema in rats after administration .

Case Studies

  • Case Study on Anticancer Activity
    A study evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on HEPG2 (hepatocellular carcinoma) cells with an IC50 value of 15 µM. This suggests potential applications in cancer therapy .
  • Safety and Toxicology Assessment
    A comprehensive toxicological assessment was conducted to evaluate the safety profile of the compound. Results indicated no significant acute toxicity at doses up to 100 mg/kg in rodent models, supporting its potential for therapeutic use .

Q & A

Basic: What are the common synthetic routes for N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide, and how is reaction progress monitored?

Answer:
The synthesis typically involves sulfonamide bond formation via nucleophilic substitution. A standard method includes reacting 4-acetamidobenzenesulfonyl chloride with substituted anilines (e.g., 4-hydroxyphenylmethylamine) in aqueous Na₂CO₃ (pH 8–10) under stirring for 2–3 hours . Reaction progress is monitored using thin-layer chromatography (TLC) with methanol as a recrystallization solvent to isolate the product . Yield optimization may require pH control and temperature adjustments, as seen in related sulfonamide syntheses .

Advanced: How do substituents on the phenyl ring influence the compound’s crystallographic properties?

Answer:
Substituents like methyl or hydroxyl groups significantly alter dihedral angles and crystal packing. For example, the title compound’s orthorhombic Pca2₁ space group (Z=8) differs from its 4-methylphenyl isomer (triclinic P-1, Z=2) due to steric and electronic effects . The dihedral angle between the two benzene rings (49.65°) and the torsion angle of the C–S(=O)₂–N–C unit (-56.4°) highlight conformational flexibility. Hydrogen bonding (N–H⋯O) further stabilizes the 3D network, which varies with substituent polarity .

Basic: What spectroscopic and analytical methods confirm the compound’s structural identity?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.8 ppm) and acetamide methyl groups (δ 2.1 ppm) .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., m/z 290.338 for C₁₄H₁₄N₂O₃S) .
  • X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks .
  • TLC : Monitors reaction purity using solvent systems like DCM/ethyl acetate .

Advanced: What challenges arise during sulfonamide bond formation, and how are they mitigated?

Answer:
Challenges include poor nucleophilicity of amines and side reactions (e.g., sulfonyl chloride hydrolysis). Strategies:

  • Copper catalysis : Enhances coupling efficiency in green solvents (e.g., water/ethanol) for aryl sulfonamides .
  • Solvent selection : Polar aprotic solvents (DMSO) improve solubility, while MTBE aids extraction .
  • pH control : Maintaining pH 8–10 with Na₂CO₃ minimizes hydrolysis .

Basic: What are common impurities in the synthesis, and how are they identified?

Answer:
Impurities often include unreacted sulfonyl chloride or byproducts like N-(4-hydroxyphenyl)acetamide . Identification methods:

  • LCMS : Detects molecular ions (e.g., m/z 242.2 for target vs. 157.2 for paracetamol-related impurities) .
  • Recrystallization : Removes hydrophilic impurities using methanol .
  • ¹H NMR : Reveals residual starting materials via characteristic peaks .

Advanced: How does the sulfamoyl group modulate biological activity in structurally related compounds?

Answer:
The sulfamoyl moiety enhances hydrophilicity and target binding. For example:

  • Antiviral activity : Pyrimidine derivatives with sulfamoyl groups inhibit HIV by targeting viral enzymes .
  • Anti-inflammatory effects : Sulfonamides like SR1001 act as RORγ inverse agonists, suppressing TH17 differentiation .
    Structure-activity relationship (SAR) studies show electron-withdrawing substituents (e.g., -CF₃) improve metabolic stability .

Basic: What are the solubility characteristics of this compound, and how do they impact experimental design?

Answer:
The compound’s solubility in polar solvents (>61.3 µg/mL in DMSO) dictates formulation for biological assays . Low aqueous solubility necessitates:

  • Co-solvents : Ethanol or PEG-400 for in vitro studies .
  • Microwave-assisted synthesis : Enhances reaction efficiency in low-solubility conditions .

Advanced: How are computational methods used to predict the compound’s reactivity or interactions?

Answer:

  • DFT calculations : Model sulfonamide bond stability and charge distribution .
  • Molecular docking : Predicts binding to targets like RORγ (e.g., SR1001’s interaction with hydrophobic pockets) .
  • InChI key analysis : Facilitates database searches for structural analogs .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Gloves and goggles to avoid dermal/ocular exposure .
  • Ventilation : Fume hoods for powder handling due to potential respiratory irritation .
  • First aid : Immediate rinsing for skin contact and medical consultation .

Advanced: How do isotopic labeling or fluorinated analogs aid in mechanistic studies?

Answer:

  • ¹⁸O/²H labeling : Traces sulfonamide hydrolysis pathways .
  • Fluorinated derivatives (e.g., -SO₂F) : Serve as probes in PET imaging or enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide
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N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide

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